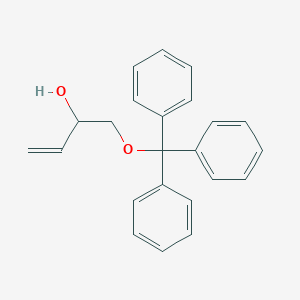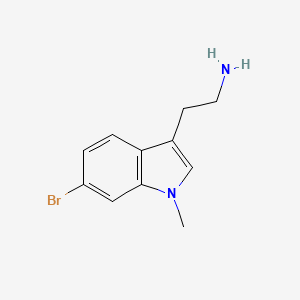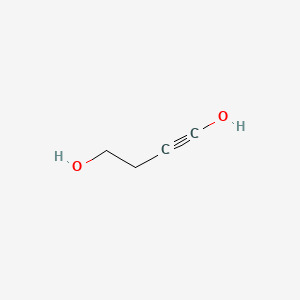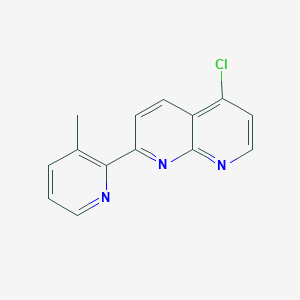
1-(TRITYLOXY)-3-BUTEN-2-OL
Descripción general
Descripción
1-(TRITYLOXY)-3-BUTEN-2-OL is an organic compound characterized by its unique structure, which includes a trityl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(TRITYLOXY)-3-BUTEN-2-OL typically involves the reaction of trityl chloride with 3-buten-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
Trityl chloride+3-buten-2-ol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(TRITYLOXY)-3-BUTEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of trityl-protected aldehydes or ketones.
Reduction: Formation of trityl-protected saturated alcohols.
Substitution: Formation of various trityl-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(TRITYLOXY)-3-BUTEN-2-OL finds applications in several scientific research areas:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(TRITYLOXY)-3-BUTEN-2-OL exerts its effects involves the interaction of the trityl group with various molecular targets. The trityl group provides steric protection, preventing unwanted side reactions during chemical synthesis. The butenol moiety can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
1-(TRITYLOXY)-2-BUTANOL: Similar structure but with a different position of the hydroxyl group.
1-(TRITYLOXY)-3-PENTEN-2-OL: Similar structure but with an extended carbon chain.
Uniqueness: 1-(TRITYLOXY)-3-BUTEN-2-OL is unique due to its specific combination of the trityl group and the butenol backbone, which provides distinct reactivity and protection properties compared to other similar compounds.
Propiedades
Número CAS |
89543-83-9 |
|---|---|
Fórmula molecular |
C23H22O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2 |
Clave InChI |
BXJGLPROAVAGKO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2,2-Bis[4-(dimethylamino)phenyl]ethenyl}naphthalene-1,2-dione](/img/structure/B8721086.png)





![7-Chloro-1-isobutyl-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8721113.png)




![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)
